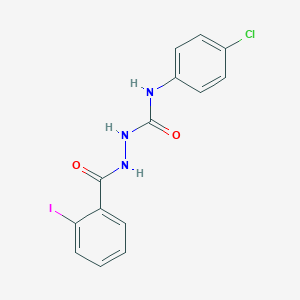![molecular formula C17H15BrN4O4 B6064178 N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide](/img/structure/B6064178.png)
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes an anilino group, a hydroxyimino group, and a brominated hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide typically involves a multi-step process. One common method includes the condensation of 4-anilino-3-hydroxyimino-4-oxobutan-2-one with 5-bromo-2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxyimino and anilino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The brominated benzamide moiety may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide: Similar structure but lacks the bromine atom, which may affect its reactivity and binding properties.
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-chloro-2-hydroxybenzamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-fluoro-2-hydroxybenzamide: Features a fluorine atom, which may influence its stability and interactions with targets.
Uniqueness
The presence of the bromine atom in N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide distinguishes it from similar compounds. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4/c1-10(15(22-26)17(25)19-12-5-3-2-4-6-12)20-21-16(24)13-9-11(18)7-8-14(13)23/h2-9,23,26H,1H3,(H,19,25)(H,21,24)/b20-10+,22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLQIHEDBRKJF-ZDOLVNRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1-benzofuran-5-carboxamide trifluoroacetate (salt)](/img/structure/B6064104.png)
![N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE](/img/structure/B6064106.png)
![1-isopropyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6064110.png)
![2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B6064112.png)

![3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6064136.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B6064141.png)
![N'-{[4-(Diethylamino)phenyl]methylidene}-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]acetohydrazide](/img/structure/B6064144.png)
![4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B6064156.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6064172.png)
![N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B6064185.png)
![5-methyl-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6064194.png)
![1-[(4-methoxyphenyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6064202.png)
![methyl 4-(5-methyl-4-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6064206.png)
